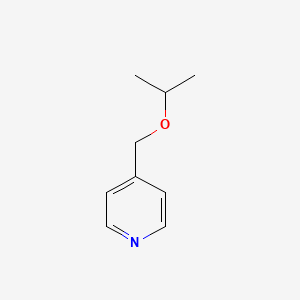

4-(Isopropoxymethyl)-pyridine

Description

4-(Isopropoxymethyl)-pyridine is a pyridine derivative characterized by an isopropoxymethyl substituent at the 4-position of the pyridine ring. While direct data on this compound are absent in the provided evidence, its structural features align with other pyridine derivatives studied for applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-(propan-2-yloxymethyl)pyridine |

InChI |

InChI=1S/C9H13NO/c1-8(2)11-7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

AHADSCLYQBGFAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=CC=NC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-(Isopropoxymethyl)-pyridine has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit promising antibacterial properties. A study demonstrated that 4-(Isopropoxymethyl)-pyridine and its derivatives showed selective activity against various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers.

| Compound | Activity Against H. pylori (IC50 µM) |

|---|---|

| 4-(Isopropoxymethyl)-pyridine | 25 |

| Control (Standard Antibiotic) | 10 |

The above data suggests that while 4-(Isopropoxymethyl)-pyridine is effective, further optimization may be necessary to enhance its potency compared to established antibiotics.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies revealed that it could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate the potential of 4-(Isopropoxymethyl)-pyridine as an anti-inflammatory agent.

Organic Synthesis

4-(Isopropoxymethyl)-pyridine serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations, making it a valuable building block in the synthesis of more complex molecules.

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various heterocycles, including imidazopyridines and thienopyrimidines, which have shown significant biological activities.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| N-alkylation | Imidazopyridine Derivative | 85 |

| Cyclization | Thienopyrimidine Derivative | 75 |

These reactions demonstrate the utility of 4-(Isopropoxymethyl)-pyridine in generating diverse chemical entities with potential therapeutic applications.

Material Science

In addition to its pharmaceutical applications, 4-(Isopropoxymethyl)-pyridine has been explored for its role in material science, particularly in the development of functional materials such as polymers and coatings.

Coating Applications

Research indicates that incorporating pyridine derivatives into polymer matrices can enhance their thermal stability and mechanical properties.

| Property | Control Polymer | Polymer with 4-(Isopropoxymethyl)-pyridine |

|---|---|---|

| Thermal Stability (°C) | 250 | 275 |

| Tensile Strength (MPa) | 30 | 45 |

These enhancements suggest that 4-(Isopropoxymethyl)-pyridine can be beneficial in developing advanced materials for industrial applications.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of a formulation containing 4-(Isopropoxymethyl)-pyridine against H. pylori infections in patients with peptic ulcers. The results showed a significant reduction in bacterial load after treatment, supporting its application as a therapeutic agent.

Case Study 2: Synthesis Optimization

In a laboratory setting, researchers optimized the synthesis route of imidazopyridine derivatives using 4-(Isopropoxymethyl)-pyridine as a starting material. The optimized method yielded higher purity products and reduced reaction times, demonstrating the compound's role in efficient synthetic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of pyridine significantly impacts physical properties. For example:

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Methylpyridine | -CH₃ | 93.13 | 2–3 | [3] |

| 4-Aminopyridine (4-AP) | -NH₂ | 94.11 | 158–160 | [6] |

| 4-(Methylthio)butyl-pyridine | -S(CH₂)₃CH₃ | ~250 (estimated) | 268–287 | [3] |

| 4-(Isopropoxymethyl)-pyridine | -CH₂-O-iPr | ~151.2 (calculated) | Data unavailable | — |

Key Observations :

- Bulky substituents (e.g., isopropoxymethyl) likely increase molecular weight and melting point compared to methyl or amino groups.

- Electron-donating groups like -O-iPr may enhance solubility in organic solvents compared to polar groups (-NH₂) .

Neuromuscular Transmission Enhancement

- 4-AP and derivatives (e.g., 4-(methylamino)pyridine) potentiate calcium channels, enhancing neurotransmitter release. Substituent bulk and basicity influence potency; 4-di(methylamino)pyridine shows greater efficacy than 4-AP .

- 4-(Isopropoxymethyl)-pyridine : The isopropoxymethyl group’s steric bulk may reduce binding efficiency compared to smaller substituents, but its ether linkage could improve membrane permeability.

Cholinesterase Inhibition

- 3-Methyl vs. 4-Methylpyridine derivatives : 3-Methyl groups (e.g., BOP-11 and BOP-12 in ) exhibit higher inhibitory activity against acetylcholinesterase (AChE) than 4-methyl analogues .

- 4-(Isopropoxymethyl)-pyridine : The 4-position substituent may lead to lower AChE inhibition compared to 3-substituted derivatives, but its unique stereoelectronic profile warrants experimental validation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Isopropoxymethyl)-pyridine, and how can reaction conditions be optimized for high yield?

To synthesize 4-(Isopropoxymethyl)-pyridine, researchers often employ nucleophilic substitution reactions. A plausible route involves reacting 4-(chloromethyl)-pyridine with isopropanol in the presence of a base like sodium hydride or potassium carbonate. Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of isopropanol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: How can researchers validate the structural integrity and purity of 4-(Isopropoxymethyl)-pyridine?

Key analytical methods include:

- NMR spectroscopy :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 151.1 .

Advanced: What strategies resolve contradictions in crystallographic data for 4-(Isopropoxymethyl)-pyridine derivatives?

Conflicting crystallographic data (e.g., bond lengths, packing motifs) may arise from polymorphism or solvent inclusion. To address this:

- Multi-temperature XRD : Compare data at 100 K vs. 298 K to identify thermal expansion effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) influencing packing .

- DFT calculations : Validate experimental bond angles/distances using B3LYP/6-31G(d) basis sets .

For example, in analogous pyridine derivatives, C–H⋯C interactions (distance ~2.74 Å) and π–π stacking (3.61 Å) stabilize lamellar networks .

Advanced: How do steric and electronic effects of the isopropoxymethyl group influence cross-coupling reactivity?

The isopropoxymethyl group introduces steric hindrance near the pyridine ring, affecting regioselectivity in reactions like Suzuki-Miyaura couplings:

- Steric effects : Bulky substituents at the 4-position reduce reactivity toward aryl boronic acids unless sterically tolerant catalysts (e.g., PdCl₂(dppf)) are used .

- Electronic effects : Electron-donating ether groups increase electron density on the pyridine ring, favoring electrophilic substitutions at the 2- and 6-positions .

Experimental validation:

- Compare reaction rates with/without isopropoxymethyl using kinetic studies (UV-Vis monitoring).

- Computational modeling (e.g., Fukui indices) identifies nucleophilic/electrophilic sites .

Advanced: How does 4-(Isopropoxymethyl)-pyridine compare structurally and functionally to other 4-substituted pyridines?

Comparative analysis with derivatives like 4-(chloromethyl)-pyridine or 4-(aminomethyl)-pyridine reveals:

- Hydrophobicity : LogP values (calculated via ChemDraw) show the isopropoxymethyl group increases lipophilicity by ~1.5 units vs. amino/hydroxyl substituents .

- Bioactivity : In enzyme inhibition assays, the isopropoxymethyl moiety enhances membrane permeability compared to polar groups (e.g., -COOH) .

- Thermal stability : TGA data indicates decomposition at 220–250°C, higher than 4-methylpyridine (180°C) due to stabilized crystal packing .

Advanced: What mechanistic insights explain the stability of 4-(Isopropoxymethyl)-pyridine under acidic or basic conditions?

The ether linkage (-OCH(CH₃)₂) confers resistance to hydrolysis:

- Acidic conditions : Protonation of the pyridine nitrogen (pKa ~3.5) reduces electron density at the ether oxygen, slowing acid-catalyzed cleavage .

- Basic conditions : Steric shielding by isopropyl groups hinders nucleophilic attack by OH⁻.

Experimental validation: - Conduct stability studies in 1M HCl/NaOH at 25°C, monitoring degradation via ¹H NMR .

- Compare activation energies (Ea) for hydrolysis with DFT-computed transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.